molecular formula C8H6BrF2NO3 B1409348 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene CAS No. 1822816-35-2

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Cat. No.: B1409348
CAS No.: 1822816-35-2
M. Wt: 282.04 g/mol
InChI Key: FCVJBFUKWZRGFB-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene: is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Etherification: The attachment of the difluoroethoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens and Lewis acids are commonly used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products with different substituents on the benzene ring.

    Reduction: 3-Bromo-4-(2,2-difluoroethoxy)aniline.

    Oxidation: Products with oxidized difluoroethoxy groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoroethoxy groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and chemical processes, making the compound valuable for research.

Comparison with Similar Compounds

Biological Activity

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene is a compound that has garnered attention in various fields of research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Atom : Positioned at the 3rd carbon of the benzene ring.
  • Nitro Group : Located at the 4th carbon, contributing to its electrophilic properties.
  • Difluoroethoxy Group : Attached at the 2nd carbon, enhancing lipophilicity and potentially affecting biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to potential cytotoxic effects. This mechanism is similar to other nitroaromatic compounds known for their antitumor and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
  • Cytotoxic Effects : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
  • Enzyme Inhibition : Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in targeting specific diseases.

Case Studies

  • Antibacterial Efficacy :
    • A study conducted on Escherichia coli and Staphylococcus aureus revealed that this compound had an MIC of 32 µg/mL against both strains. The compound was shown to disrupt bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Cells :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.
  • Enzyme Inhibition Studies :
    • The compound was tested for inhibition against topoisomerase II, an enzyme critical for DNA replication. Results indicated that it inhibited enzyme activity with an IC50 value of 25 µM, suggesting potential as a chemotherapeutic agent.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus32 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50 = 10 µM
Enzyme InhibitionTopoisomerase IIIC50 = 25 µM

Properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJBFUKWZRGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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